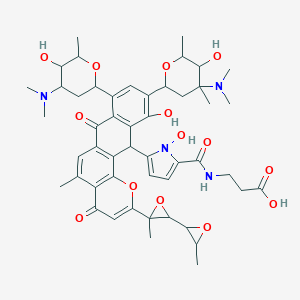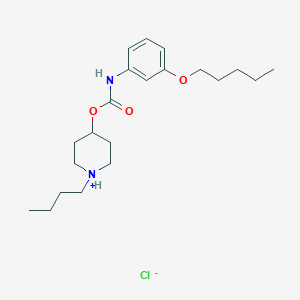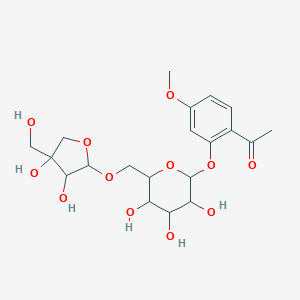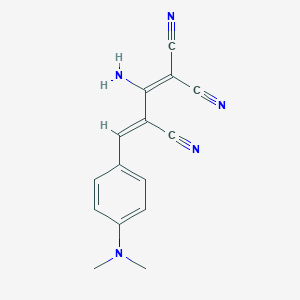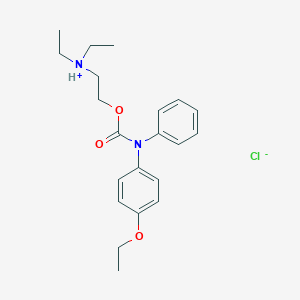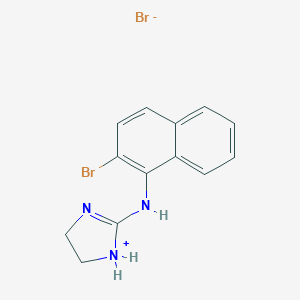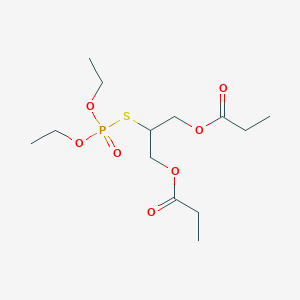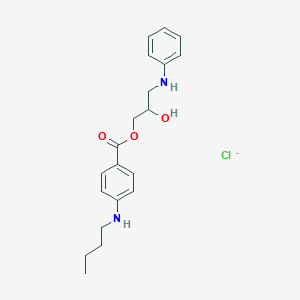
Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride, commonly known as BPAP hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPAP hydrochloride is a selective dopamine receptor agonist that has been shown to have promising therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia.
科学的研究の応用
BPAP hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that BPAP hydrochloride has a high affinity for dopamine receptors and can selectively activate D2 and D3 receptors. This selective activation of dopamine receptors has been shown to have therapeutic effects in the treatment of Parkinson's disease, depression, and schizophrenia.
作用機序
BPAP hydrochloride acts as a selective dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. The activation of dopamine receptors has been shown to have therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia. BPAP hydrochloride has a high affinity for D2 and D3 receptors, which are the primary dopamine receptors involved in the regulation of movement, mood, and cognition.
Biochemical and Physiological Effects
BPAP hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that BPAP hydrochloride can increase the release of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. BPAP hydrochloride has also been shown to have antidepressant effects, which may be due to its ability to increase the release of serotonin and norepinephrine in the brain. Additionally, BPAP hydrochloride has been shown to improve cognitive function in animal models of schizophrenia.
実験室実験の利点と制限
BPAP hydrochloride has several advantages for lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various neurological disorders. Additionally, BPAP hydrochloride has been shown to have a selective effect on D2 and D3 receptors, which allows for more precise manipulation of dopamine signaling in the brain. However, BPAP hydrochloride has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, BPAP hydrochloride is a highly potent compound, which requires careful handling and dosing to avoid adverse effects.
将来の方向性
There are several future directions for research on BPAP hydrochloride. One area of research is to further investigate its therapeutic potential in the treatment of Parkinson's disease, depression, and schizophrenia. Additionally, researchers are interested in exploring the potential use of BPAP hydrochloride in the treatment of other neurological disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder. Another area of research is to develop new compounds that are similar to BPAP hydrochloride but have improved safety and efficacy profiles. Finally, researchers are interested in studying the long-term safety and efficacy of BPAP hydrochloride in humans to determine its potential as a viable treatment option for various neurological disorders.
Conclusion
BPAP hydrochloride is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its selective activation of dopamine receptors has been shown to have therapeutic effects in the treatment of Parkinson's disease, depression, and schizophrenia. While the compound has some limitations, its high affinity for dopamine receptors and selective effect on D2 and D3 receptors make it a useful tool for studying the role of dopamine in various neurological disorders. Further research is needed to fully establish the safety and efficacy of BPAP hydrochloride and to explore its potential in the treatment of other neurological disorders.
合成法
BPAP hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-(butylamino)benzoic acid with 2-hydroxy-3-(phenylamino)propyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to yield BPAP hydrochloride. The synthesis method has been optimized to produce high yields of pure BPAP hydrochloride.
特性
CAS番号 |
100311-25-9 |
|---|---|
製品名 |
Benzoic acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl ester, hydrochloride |
分子式 |
C20H26ClN2O3- |
分子量 |
377.9 g/mol |
IUPAC名 |
(3-anilino-2-hydroxypropyl) 4-(butylamino)benzoate;chloride |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-2-3-13-21-18-11-9-16(10-12-18)20(24)25-15-19(23)14-22-17-7-5-4-6-8-17;/h4-12,19,21-23H,2-3,13-15H2,1H3;1H/p-1 |
InChIキー |
DBGHQQOLLYATEI-UHFFFAOYSA-M |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC(CNC2=CC=CC=C2)O.[Cl-] |
正規SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC(CNC2=CC=CC=C2)O.[Cl-] |
同義語 |
2-Hydroxy-3-(phenylamino)propyl p-(butylamino)benzoate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





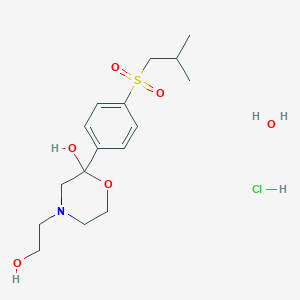


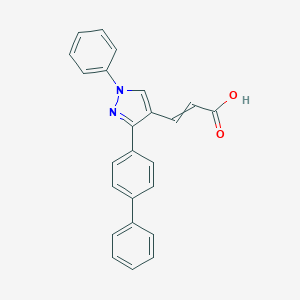
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
